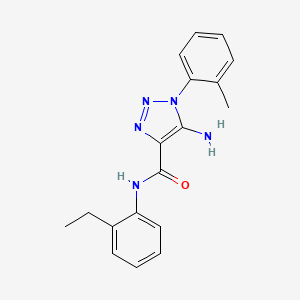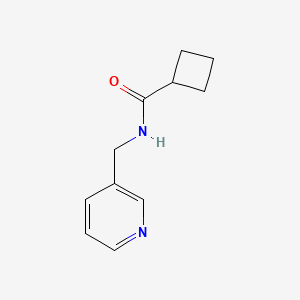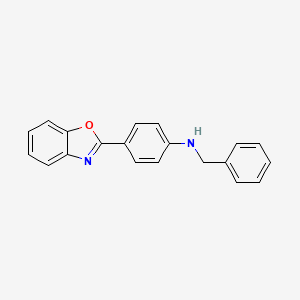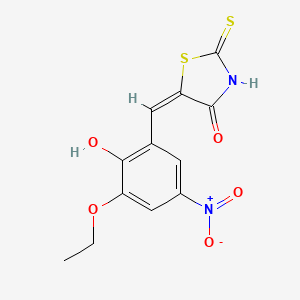![molecular formula C14H11ClF3NO3S B5139297 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as CFTR(inh)-172 and is known for its use in scientific research. The compound has been shown to have potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用机制
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CFTR channels. CFTR channels are responsible for the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the CFTR gene lead to a defective CFTR protein, resulting in reduced chloride transport and impaired secretion of mucus. By inhibiting CFTR channels, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can mimic the effects of CFTR mutations and be used to study the pathophysiology of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide are primarily related to its inhibition of CFTR channels. Inhibition of CFTR channels can lead to changes in ion transport, mucus secretion, and other cellular processes. The compound has been shown to be effective in blocking CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
实验室实验的优点和局限性
The advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in lab experiments include its specificity for CFTR channels and its ability to mimic the effects of CFTR mutations. The compound has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use. The compound may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. Additionally, the compound may have limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
未来方向
There are several future directions for the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide in scientific research. One direction is the development of new therapies for cystic fibrosis based on the compound's ability to inhibit CFTR channels. Another direction is the use of the compound in the study of other diseases that involve ion transport and cellular secretion, such as chronic obstructive pulmonary disease and pancreatic cancer. Additionally, the compound may be used in the development of new drugs that target ion channels and other membrane proteins.
合成方法
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can be synthesized using a variety of methods. One such method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively used in scientific research as a CFTR(inh)-172 inhibitor. CFTR(inh)-172 is a specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The compound has been shown to be effective in blocking the function of CFTR channels in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition of CFTR channels can be used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLGEQNCLPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)


![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)